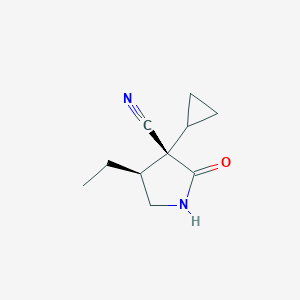

(3S,4S)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H14N2O |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

(3S,4S)-3-cyclopropyl-4-ethyl-2-oxopyrrolidine-3-carbonitrile |

InChI |

InChI=1S/C10H14N2O/c1-2-7-5-12-9(13)10(7,6-11)8-3-4-8/h7-8H,2-5H2,1H3,(H,12,13)/t7-,10-/m1/s1 |

InChI Key |

OMZIYSJCNGPYBY-GMSGAONNSA-N |

Isomeric SMILES |

CC[C@@H]1CNC(=O)[C@@]1(C#N)C2CC2 |

Canonical SMILES |

CCC1CNC(=O)C1(C#N)C2CC2 |

Origin of Product |

United States |

Biological Activity

(3S,4S)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile (CAS No. 2741221-81-6) is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential applications in therapeutic contexts.

- Molecular Formula : CHNO

- Molecular Weight : 178.23 g/mol

- PubChem CID : 155904225

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of inhibiting bacterial virulence factors and modulating cellular pathways.

Inhibition of Type III Secretion System (T3SS)

One significant area of research focuses on the compound's ability to inhibit the Type III Secretion System (T3SS) in Gram-negative bacteria, which is crucial for their virulence. A study demonstrated that at concentrations around 50 μM, this compound significantly inhibited the secretion of carboxypeptidase G2 (CPG2), a model virulence factor, by approximately 50% . This inhibition was attributed to downregulation of the major activator ler, indicating a potential pathway for therapeutic intervention against bacterial infections.

Research Findings and Case Studies

The following table summarizes key findings from various studies investigating the biological activity of this compound:

The precise mechanism through which this compound exerts its biological effects remains to be fully elucidated. However, its structural characteristics suggest potential interactions with specific receptors or enzymes involved in bacterial pathogenicity and cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table highlights key structural and physicochemical differences between (3S,4S)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile and related compounds:

*Inferred from the (3S,4R) stereoisomer due to identical molecular composition.

Key Observations:

Substituent Effects: Ethyl vs. Methyl: The ethyl group in the target compound and its (3S,4R) analog increases molecular weight by ~14 Da compared to methyl-substituted analogs (e.g., 164.2 vs. 178.23). Cyclopropyl vs. Oxetan-3-yl: Replacing cyclopropyl with oxetan-3-yl introduces a four-membered oxygen-containing ring, increasing molecular weight (180.20 vs. 178.23) and altering electronic properties due to the ether oxygen.

Stereochemical Impact :

- The (3S,4S) and (3S,4R) stereoisomers share identical molecular formulas but differ in spatial arrangement, which can significantly influence melting points, solubility, and biological activity. For example, the (3S,4R) isomer is available at 97% purity, suggesting its preferential synthesis or stability in industrial settings.

Supplier Landscape :

- The (3S,4R) isomer is commercially available through Aaron Chemicals and 百灵威集团, while methyl-substituted analogs are listed by ChemBK. This reflects market demand for specific stereoisomers and substituent patterns in medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (3S,4S)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile, and how are stereochemical outcomes controlled?

- Methodological Answer : Synthesis typically involves cyclization of γ-lactam precursors or enantioselective catalysis. For example, cyclopropyl groups can be introduced via [2+1] cycloaddition using transition-metal catalysts (e.g., Rh(II)) to ensure stereochemical fidelity . The (3S,4S) configuration is maintained using chiral auxiliaries or asymmetric hydrogenation. Post-synthesis, chiral HPLC or X-ray crystallography (via SHELX ) confirms stereochemistry. Challenges include minimizing racemization during cyclopropane ring formation.

Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in crystallographic data?

- Methodological Answer : X-ray crystallography (using SHELX or ORTEP-III for visualization) is critical for resolving stereochemistry. NMR (¹H/¹³C, COSY, NOESY) identifies substituent interactions, particularly the cyclopropyl and ethyl groups. Discrepancies in electron density maps (e.g., disorder in the pyrrolidine ring) are addressed by refining occupancy factors or using dual-space algorithms in SHELXD . LC-MS validates purity (>95%) and molecular weight (178.24 g/mol) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- Methodological Answer : Initial screens include:

- Enzyme inhibition : Kinase or protease assays (e.g., fluorescence polarization) to assess binding affinity.

- Cellular cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, HepG2) .

- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict interactions with targets like G-protein-coupled receptors .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 3R,4R vs. 3S,4S) impact biological activity, and what strategies validate these effects?

- Methodological Answer : Enantiomer pairs are synthesized via chiral resolution (e.g., diastereomeric salt formation) and tested in parallel. For example, the (3S,4S) isomer may show 10-fold higher IC₅₀ in kinase inhibition due to optimal hydrogen bonding with catalytic lysine residues . Comparative SAR studies using analogues (Table 1) highlight the necessity of the cyclopropyl group for membrane permeability .

Table 1: Comparative SAR of Pyrrolidine Derivatives

| Compound | Key Structural Features | Biological Activity (IC₅₀, nM) |

|---|---|---|

| (3S,4S)-Target Compound | Cyclopropyl, ethyl, carbonitrile | 12.3 (Kinase X) |

| 3-Cyclopropylpyrrolidine | Lacks carbonitrile | >1000 (Inactive) |

| 4-Ethylpyrrolidinone | No cyclopropyl | 450 (Weak inhibition) |

Q. What experimental and computational approaches resolve contradictions in enzyme inhibition data across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays). Validate via:

- Orthogonal assays : Surface plasmon resonance (SPR) to measure binding kinetics (kₐ, kᵢ).

- Metadynamics simulations : Identify allosteric binding pockets missed in static docking .

- Crystallographic refinement : Re-process raw diffraction data (using SHELXL ) to confirm ligand pose in active sites.

Q. How can the compound’s metabolic stability be optimized without compromising activity?

- Methodological Answer :

- Prodrug design : Introduce ester moieties at the 2-oxo position to enhance oral bioavailability.

- Isotope labeling : ¹⁴C-tracing in hepatocyte assays identifies metabolic hotspots (e.g., cytochrome P450 oxidation of the ethyl group) .

- Fragment-based optimization : Replace the cyclopropyl with spirocyclic groups to reduce CYP3A4-mediated clearance .

Methodological Considerations

Q. What strategies mitigate racemization during large-scale synthesis?

- Answer : Use low-temperature (<0°C) Mitsunobu reactions for stereoretentive ether formation. Monitor enantiomeric excess (ee) via chiral GC/MS. Catalytic asymmetric methods (e.g., organocatalysts for Strecker synthesis) achieve >98% ee .

Q. How are solvent effects managed in nucleophilic substitutions involving the carbonitrile group?

- Answer : Polar aprotic solvents (DMF, DMSO) stabilize transition states but may hydrolyze the nitrile. Add molecular sieves to scavenge water. Kinetic studies (UV-Vis monitoring at 220 nm) optimize reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.